3-Chloro-4-ethylbenzoic acid

Description

BenchChem offers high-quality 3-Chloro-4-ethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-ethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

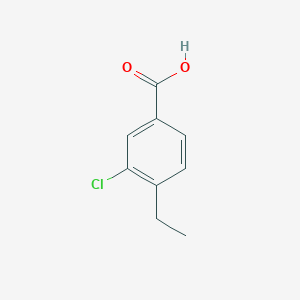

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIAOEJRKVOTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67648-07-1 | |

| Record name | 3-chloro-4-ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-Chloro-4-ethylbenzoic Acid: A Technical Guide for Pharmaceutical Researchers

Abstract

Substituted benzoic acid scaffolds are foundational in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This technical guide delves into the untapped pharmaceutical potential of 3-Chloro-4-ethylbenzoic acid, a molecule poised for exploration. Drawing upon evidence from structurally related compounds and established pharmacological principles, we present a comprehensive overview of its physicochemical properties, hypothesize its utility as an antimicrobial and anti-inflammatory agent, and provide detailed, actionable protocols for its synthesis and biological evaluation. This document serves as a roadmap for researchers and drug development professionals to investigate 3-Chloro-4-ethylbenzoic acid as a promising candidate for further preclinical and clinical development.

Introduction: The Rationale for Investigating 3-Chloro-4-ethylbenzoic Acid

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. Benzoic acid and its derivatives have a long-standing history in medicine, serving as both active pharmaceutical ingredients (APIs) and crucial intermediates in the synthesis of more complex molecules.[1] Their inherent antimicrobial and anti-inflammatory properties, often attributed to their acidic nature and ability to disrupt cellular processes, make them an attractive starting point for drug discovery.[1]

3-Chloro-4-ethylbenzoic acid (Figure 1) is a halogenated aromatic carboxylic acid whose therapeutic potential remains largely unexplored in publicly available literature. However, the presence of the chloro and ethyl substituents on the benzoic acid core suggests the possibility of interesting biological activities. The lipophilic ethyl group can enhance membrane permeability, while the electron-withdrawing chloro group can influence the compound's acidity and binding interactions with biological targets. Notably, a structural isomer, 3-chloro-2-ethylbenzoic acid, has demonstrated significant antimicrobial and anti-inflammatory properties, providing a strong rationale for investigating the compound at hand.

This guide will provide a detailed technical framework for the systematic evaluation of 3-Chloro-4-ethylbenzoic acid, from its fundamental chemical characteristics to its potential therapeutic applications and the experimental workflows required to validate them.

Figure 1: Chemical Structure of 3-Chloro-4-ethylbenzoic acid

Caption: Proposed mechanism of antimicrobial action of 3-Chloro-4-ethylbenzoic acid.

Anti-inflammatory Activity

Substituted benzoic acids, particularly salicylic acid derivatives, are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. [2]These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The structural features of 3-Chloro-4-ethylbenzoic acid may allow it to bind to the active site of COX enzymes, thereby blocking prostaglandin production.

Hypothesized Anti-inflammatory Signaling Pathway

Sources

3-Chloro-4-ethylbenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-ethylbenzoic acid is a strategically substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a carboxylic acid for derivatization, an activating ethyl group, and a deactivating but ortho-, para-directing chloro group—provides a nuanced reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures. This guide delves into the core physicochemical properties, synthesis, reactivity, and applications of 3-chloro-4-ethylbenzoic acid, offering field-proven insights and detailed protocols for its effective utilization in pharmaceutical and agrochemical research and development.

Introduction: The Strategic Value of 3-Chloro-4-ethylbenzoic Acid

In the landscape of chemical intermediates, the utility of a building block is defined by its functional handles and the electronic nature of its substituents. 3-Chloro-4-ethylbenzoic acid (IUPAC Name: 3-chloro-4-ethylbenzoic acid) emerges as a compound of significant interest due to the orthogonal reactivity of its constituent parts.[1] The carboxylic acid group is a primary site for forming stable amide and ester linkages, which are ubiquitous in bioactive molecules.[2][3] The ethyl and chloro substituents on the aromatic ring modulate the molecule's electronic properties and provide steric influence, guiding subsequent chemical transformations with predictable regioselectivity.

This unique combination makes it an important precursor for a range of advanced intermediates, particularly in the synthesis of novel anti-inflammatory agents, analgesics, and crop protection agents.[3] This document serves as a comprehensive technical resource, bridging theoretical principles with practical, actionable methodologies.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's physical properties and safety profile is a prerequisite for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-ethylbenzoic acid | [1] |

| CAS Number | 67648-07-1 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Cl | [1] |

| InChIKey | OSIAOEJRKVOTDE-UHFFFAOYSA-N | [1] |

GHS Hazard Statements: [1]

-

H315: Causes skin irritation (Skin Irrit. 2)

-

H319: Causes serious eye irritation (Eye Irrit. 2A)

-

H335: May cause respiratory irritation (STOT SE 3)

Expert Insight: The safety data mandates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis of 3-Chloro-4-ethylbenzoic Acid

The preparation of 3-chloro-4-ethylbenzoic acid can be efficiently achieved from readily available starting materials. A common and logical synthetic route begins with 4-ethylbenzoic acid, which is subjected to electrophilic aromatic substitution.

Causality Behind the Synthesis: The synthesis hinges on the directing effects of the substituents on the starting material, 4-ethylbenzoic acid.

-

Carboxylic Acid (-COOH): This group is deactivating and a meta-director.

-

Ethyl Group (-CH₂CH₃): This group is activating and an ortho-, para-director.

The activating ortho-, para-directing nature of the ethyl group dominates, directing the incoming electrophile (Cl⁺) to the positions ortho to it (C3 and C5). Steric hindrance from the adjacent carboxylic acid group may slightly disfavor the C5 position, making chlorination at the C3 position a significant outcome.

Chemical Reactivity and Key Transformations

The synthetic utility of 3-chloro-4-ethylbenzoic acid stems from its three distinct reactive zones: the carboxylic acid group, the aromatic ring, and the benzylic protons of the ethyl group.

Reactions of the Carboxylic Acid Group

The carboxylic acid is the most versatile functional group, readily participating in reactions to form esters and amides—key linkages in pharmaceuticals.

-

Esterification: Conversion to esters is typically achieved via Fischer esterification with an alcohol under acidic catalysis or, for more sensitive substrates, by first converting the acid to its more reactive acid chloride with reagents like thionyl chloride (SOCl₂) followed by reaction with an alcohol.[4]

-

Amide Bond Formation: The formation of amides is a cornerstone of drug development.[2] This is accomplished by activating the carboxylic acid with a coupling reagent (e.g., HATU, DCC, EDC) in the presence of an amine.[2][5] This method is preferred as it proceeds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Electrophilic Aromatic Substitution

The reactivity of the aromatic ring is governed by the existing substituents:

-

-COOH (meta-director, deactivating)

-

-CH₂CH₃ (ortho-, para-director, activating) [8]

The combined effect of these groups makes the C5 position the most probable site for further electrophilic substitution (e.g., nitration, halogenation). The activating effect of the ethyl group (para to C5) and the ortho-directing effect of the chloro group (ortho to C5) reinforce each other, overcoming the deactivating influence of the carboxylic acid group which directs meta (to C5). This predictable regioselectivity is a significant advantage in multistep synthesis.

Application in the Synthesis of Bioactive Molecules

3-Chloro-4-ethylbenzoic acid is a key starting material for constructing libraries of compounds for screening in drug discovery and agrochemical development. Its derivatives have been investigated for a variety of biological activities.

Case Study: Synthesis of a Hypothetical N-Aryl Benzamide Analog

This case study illustrates how 3-chloro-4-ethylbenzoic acid can be used to synthesize a more complex molecule, a common scaffold in medicinal chemistry.

This two-step sequence is a robust and high-yielding method to access a wide variety of N-aryl benzamides. By varying the substituted aniline in Step 2, chemists can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are provided as self-validating systems, offering clear, step-by-step guidance for key transformations.

Protocol 1: Synthesis of Methyl 3-chloro-4-ethylbenzoate via Acid Chloride

Expertise & Rationale: This two-step procedure is often superior to direct Fischer esterification for hindered or less reactive acids. Thionyl chloride (SOCl₂) efficiently converts the carboxylic acid to the highly reactive acyl chloride intermediate. The reaction with methanol then proceeds rapidly and cleanly at low temperatures.

Step-by-Step Methodology:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-ethylbenzoic acid (10.0 g, 54.2 mmol).

-

Acid Chloride Formation: Add thionyl chloride (15 mL, 205 mmol) to the flask. Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation).

-

Esterification: Cool the flask containing the crude acyl chloride in an ice bath. Slowly add anhydrous methanol (30 mL) dropwise with vigorous stirring. Caution: The reaction is exothermic.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Final Product: Purify the crude product by vacuum distillation or column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure methyl 3-chloro-4-ethylbenzoate.

Protocol 2: HATU-Mediated Amide Coupling to Synthesize N-Benzyl-3-chloro-4-ethylbenzamide

Expertise & Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a modern coupling reagent that facilitates amide bond formation under very mild conditions, minimizing side reactions and racemization (if applicable).[2] It is particularly effective for coupling unreactive anilines or sterically hindered partners.

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve 3-chloro-4-ethylbenzoic acid (1.0 g, 5.42 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

-

Reagent Addition: To the solution, add HATU (2.27 g, 5.96 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.3 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Amine Addition: Add benzylamine (0.65 mL, 5.96 mmol, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 2-4 hours).

-

Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure N-benzyl-3-chloro-4-ethylbenzamide.

Conclusion and Future Outlook

3-Chloro-4-ethylbenzoic acid stands out as a building block of significant strategic importance. Its well-defined reactivity at the carboxylic acid group and predictable regioselectivity in aromatic substitutions provide chemists with a reliable platform for constructing complex molecular targets. The methodologies and insights presented in this guide underscore its versatility and establish a foundation for its application in discovering the next generation of pharmaceuticals and agrochemicals. As the demand for novel, highly functionalized molecules continues to grow, the role of intelligently designed intermediates like 3-chloro-4-ethylbenzoic acid will only become more critical.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic Sciences. [Link]

-

Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

- CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

-

3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044. PubChem, National Institutes of Health. [Link]

-

A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. [Link]

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Esterification (Experiment). Chemistry LibreTexts. [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

Sources

- 1. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. srinichem.com [srinichem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

detailed experimental protocol for 3-Chloro-4-ethylbenzoic acid synthesis

An Application Note for the Synthesis of 3-Chloro-4-ethylbenzoic Acid

For inquiries, please contact: Global Scientific Support [Website]

Abstract

This document provides a comprehensive, three-part experimental protocol for the synthesis of 3-Chloro-4-ethylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy detailed herein involves a sequential Friedel-Crafts acylation of ethylbenzene to yield 4'-ethylacetophenone, followed by its oxidation to 4-ethylbenzoic acid, and concluding with the regioselective chlorination to afford the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

3-Chloro-4-ethylbenzoic acid is an important intermediate in the synthesis of a variety of organic molecules.[1] Its substituted benzoic acid structure makes it a key component in the development of new pharmaceutical agents and functional materials. The protocol outlined below describes a reliable and scalable three-step synthesis, beginning with commercially available starting materials. Each step has been designed to be performed in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of 3-Chloro-4-ethylbenzoic acid is accomplished through the following three-step reaction sequence:

Caption: Workflow for the synthesis of 4'-ethylacetophenone.

Part 2: Synthesis of 4-Ethylbenzoic Acid via Oxidation

The second step involves the oxidation of the methyl ketone group of 4'-ethylacetophenone to a carboxylic acid. [2][3]A common method for this transformation is the haloform reaction, which can be achieved using sodium hypochlorite (bleach) in a basic solution. [4][5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4'-Ethylacetophenone | 148.20 | 14.8 g | 0.1 | Starting material from Part 1 |

| Household Bleach (NaOCl, ~6%) | 74.44 | ~600 mL | - | Oxidizing agent |

| 10% Sodium Hydroxide (NaOH) | 40.00 | 50 mL | - | Base |

| Sodium Sulfite (Na₂SO₃) | 126.04 | ~5 g | - | To quench excess bleach |

| Diethyl Ether | 74.12 | 3 x 30 mL | - | For extraction |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | q.s. | - | For acidification |

Experimental Protocol

-

Reaction Setup: In a 1 L beaker or flask, combine 4'-ethylacetophenone (14.8 g), household bleach (600 mL), and 10% sodium hydroxide solution (50 mL). [4][5]2. Heating: Heat the mixture in a water bath at approximately 75°C for 30-45 minutes with frequent stirring to ensure good mixing of the reagents. [4][5]3. Quenching Excess Oxidant: After the heating period, cool the mixture and add sodium sulfite (~5 g) in small portions to destroy any unreacted bleach. [5]Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three 30 mL portions of diethyl ether to remove any unreacted starting material. Discard the ether layers.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated HCl until the pH is approximately 2. A white precipitate of 4-ethylbenzoic acid should form. [5]6. Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). [6]

Caption: Workflow for the synthesis of 4-ethylbenzoic acid.

Part 3: Synthesis of 3-Chloro-4-ethylbenzoic Acid via Electrophilic Aromatic Substitution

The final step is the chlorination of 4-ethylbenzoic acid. The carboxylic acid group is a meta-director, while the ethyl group is an ortho-, para-director. The incoming electrophile (chlorine) will be directed to the position that is ortho to the ethyl group and meta to the carboxylic acid group, which is the desired 3-position. This reaction is typically carried out in the presence of a Lewis acid catalyst.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Ethylbenzoic Acid | 150.17 | 15.0 g | 0.1 | Starting material from Part 2 |

| Chlorosulfonic Acid | 116.52 | 50 mL | - | Solvent and catalyst |

| Chlorine Gas (Cl₂) | 70.90 | - | - | Chlorinating agent |

| Iron(III) Chloride (FeCl₃) | 162.20 | 0.5 g | - | Catalyst |

| Ice | - | ~50 g | - | For quenching |

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a three-necked flask with a magnetic stirrer, a gas inlet tube, and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize excess chlorine gas.

-

Charging Reagents: Carefully add chlorosulfonic acid (50 mL) to the flask, followed by iron(III) chloride (0.5 g) and 4-ethylbenzoic acid (15.0 g). [7]3. Chlorination: Maintain the reaction temperature at approximately 40°C while bubbling chlorine gas through the solution for 2 hours. [7]The reaction should be monitored by a suitable method (e.g., TLC or GC) to determine completion.

-

Quenching: Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine. Carefully pour the reaction mixture onto crushed ice. [7]5. Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude 3-Chloro-4-ethylbenzoic acid by vacuum filtration.

-

Purification: The product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol. [6]

Caption: Workflow for the synthesis of 3-Chloro-4-ethylbenzoic acid.

Characterization

The identity and purity of the final product, 3-Chloro-4-ethylbenzoic acid, should be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and O-H of the carboxylic acid, C-Cl stretch).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8][9][10][11]

-

Acetyl Chloride and Aluminum Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a dry environment. [12]* Chlorosulfonic Acid and Chlorine Gas: These are highly corrosive and toxic. Use only in a well-maintained fume hood and have appropriate neutralization traps in place. [7]* Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. [3][11]* 3-Chloro-4-ethylbenzoic Acid: The final product is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. [1]Avoid inhalation of dust and contact with skin and eyes. [8] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Scribd. Friedel Crafts Acylation. [Link]

-

YouTube. Synthesis of 3-chlorobenzoic acid. [Link]

-

Filo. here How Acetophenon oxidise into Carboxylic acid. [Link]

-

Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. [Link]

-

Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

National Center for Biotechnology Information. 3-Chloro-4-ethylbenzoic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 4-Ethylbenzoic Acid. PubChem Compound Database. [Link]

-

Truman State University. The Oxidation of Acetophenone to Produce Benzoic Acid. [Link]

-

WebAssign. Experiment 4 - Oxidation of Acetophenone. [Link]

-

Unknown. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Unknown. Synthesis and Characterization of 4-Ethylbenzophenone. [Link]

-

National Center for Biotechnology Information. 4'-Ethylacetophenone. PubChem Compound Database. [Link]

-

Chemistry Stack Exchange. Oxidation of acetophenone to benzoic acid. [Link]

-

Quora. How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid?. [Link]

- Google Patents.

-

Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid. [Link]

-

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

-

Unknown. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

- Google Patents.

-

WebAssign. Experiment 4 - Oxidation of Acetophenone. [Link]

Sources

- 1. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. here How Acetophenon oxidise into Carboxylic acid | Filo [askfilo.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. webassign.net [webassign.net]

- 5. webassign.net [webassign.net]

- 6. youtube.com [youtube.com]

- 7. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Application Note: A Robust HPLC Method for Purity Analysis of 3-Chloro-4-ethylbenzoic Acid

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities related to 3-Chloro-4-ethylbenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making stringent purity control essential. The developed method utilizes a standard C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals. The protocol is designed to be self-validating, aligning with principles outlined in ICH guidelines.[1][2]

Introduction and Analyte Properties

3-Chloro-4-ethylbenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure, which includes a carboxylic acid group, a chlorine atom, and an ethyl group on a benzene ring, dictates its physicochemical properties and, consequently, the strategy for its chromatographic analysis.[3] The purity of such intermediates is a critical parameter in the pharmaceutical industry, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, a well-characterized and robust analytical method is required for its quality control.

The development of an effective HPLC method begins with a thorough understanding of the analyte's properties.

Table 1: Physicochemical Properties of 3-Chloro-4-ethylbenzoic Acid

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-ethylbenzoic acid | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [3] |

| Predicted pKa | 3.98 ± 0.10 | [4] |

| Computed XLogP3 | 2.9 | [3][5] |

| Melting Point | 156-157 °C | [4] |

| UV Absorption (λmax) | Approx. 230 nm (in acidic media) | [6][7] |

Method Development Rationale: A Mechanistic Approach

The choices made during method development are grounded in the chemical properties of 3-Chloro-4-ethylbenzoic acid to ensure a selective, robust, and reproducible separation.

Choice of Separation Mode: Reversed-Phase HPLC

With a LogP value of 2.9, 3-Chloro-4-ethylbenzoic acid is a moderately non-polar (hydrophobic) molecule.[3][5] Reversed-phase liquid chromatography (RP-HPLC), which separates compounds based on their hydrophobicity, is the ideal separation mode.[8] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Hydrophobic molecules like our analyte will have a stronger interaction with the stationary phase, leading to longer retention, which can be modulated by the composition of the mobile phase.[9]

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point for method development due to its strong hydrophobicity and versatility.[10] It provides robust retention for a wide range of semi-polar to non-polar analytes. The selection of a high-purity silica-based C18 column minimizes undesirable interactions between acidic analytes and residual silanol groups on the silica surface, leading to improved peak shape and efficiency.

Mobile Phase pH Control: Suppressing Ionization

The analyte is a carboxylic acid with a pKa of approximately 3.98.[4] In liquid chromatography, the ionization state of an analyte dramatically affects its retention and peak shape. For optimal retention and symmetrical peaks on a reversed-phase column, it is crucial to analyze the acidic compound in its neutral, non-ionized form. According to the Henderson-Hasselbalch equation, this is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.

Therefore, an acidic mobile phase with a pH between 2.0 and 2.5 is necessary. This low pH ensures that the carboxylic acid group is fully protonated (in the -COOH form), rendering the molecule more hydrophobic and promoting consistent retention on the C18 stationary phase.[11] Phosphoric acid is an excellent choice for pH adjustment in this range due to its appropriate buffering capacity and UV transparency.

Organic Modifier and Elution Mode

Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity and lower UV cutoff compared to methanol. For a purity method, it is essential to elute not only the main compound but also any potential impurities, which may have a wide range of polarities. A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of acetonitrile, is employed. This approach ensures that more polar impurities are resolved at the beginning of the run, while the main peak is eluted with good symmetry, and any highly non-polar impurities are eluted from the column before the run concludes.[12]

Detection Wavelength

The benzene ring conjugated with the carboxylic acid group in 3-Chloro-4-ethylbenzoic acid acts as a strong chromophore. Based on the UV spectra of similar benzoic acid derivatives, a detection wavelength of 230 nm is chosen.[6][7] This wavelength provides high sensitivity for the main analyte while also being suitable for detecting a wide range of potential aromatic impurities. The use of a Photodiode Array (PDA) detector is highly recommended to confirm the identity and peak purity of the analyte.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purity analysis of 3-Chloro-4-ethylbenzoic acid.

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

-

Chemicals: 3-Chloro-4-ethylbenzoic acid reference standard and test sample, HPLC-grade acetonitrile, HPLC-grade water, and ortho-phosphoric acid (85%).

Reagent Preparation

-

Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The resulting pH should be approximately 2.1.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard and Sample Preparation

-

Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 3-Chloro-4-ethylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Test Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 3-Chloro-4-ethylbenzoic acid test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Workflow for HPLC Purity Analysis

The overall workflow from sample preparation to data analysis is illustrated below.

Caption: Workflow for the HPLC Purity Analysis of 3-Chloro-4-ethylbenzoic Acid.

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 25.1 | |

| 30.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

System Suitability and Acceptance Criteria

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by performing a system suitability test as per ICH guidelines.[13]

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Working Standard Solution five times consecutively.

Table 3: System Suitability Requirements

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and appropriate mobile phase pH. |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |

| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system. |

| %RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability and precision of the pumping system. |

Analysis and Calculation

-

Once system suitability is passed, inject the Working Standard Solution and the Test Sample Solution.

-

Integrate all peaks in the chromatogram for the test sample, disregarding any peaks from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

-

Calculate the purity of the 3-Chloro-4-ethylbenzoic acid sample using the area percent normalization method:

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Method Validation Considerations

While this application note provides a fully developed method, a formal validation should be conducted in accordance with ICH Q2(R2) guidelines before its implementation in a regulated environment.[1][14] Key validation parameters to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

-

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

-

Accuracy: The closeness of test results to the true value, typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results, evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-assay).[13]

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The RP-HPLC method described herein provides a reliable, robust, and specific tool for the purity determination of 3-Chloro-4-ethylbenzoic acid. The method's foundation on the analyte's physicochemical properties ensures excellent chromatographic performance, characterized by good peak shape and resolution from potential impurities. This application note serves as a comprehensive guide for analysts, providing not only a step-by-step protocol but also the scientific rationale behind the method's design, making it readily adaptable for routine quality control and drug development applications.

References

-

Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

Wikipedia. (2023). 4-Chlorobenzoic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21412279, 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

-

Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

University of Science and Technology Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

-

Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

-

Ding, M., et al. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

GL Sciences. (n.d.). HPLC Columns & LC Columns. Retrieved from [Link]

-

ACS Publications. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and. Retrieved from [Link]

-

Andor Technology. (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

-

eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-Ethylbenzoic Acid CAS#: 67648-07-1 [amp.chemicalbook.com]

- 5. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. agilent.com [agilent.com]

- 12. youtube.com [youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. database.ich.org [database.ich.org]

scaling up the synthesis of 3-Chloro-4-ethylbenzoic acid

Application Note: Scalable Synthesis of 3-Chloro-4-ethylbenzoic Acid

Part 1: Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) . While various routes exist, this guide focuses on the regioselective electrophilic chlorination of 4-ethylbenzoic acid .[1] This route is selected for its superior atom economy, commercial availability of starting materials, and operational simplicity during scale-up from gram to kilogram quantities.[1]

The protocol utilizes Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent in a glacial acetic acid medium.[1] This system offers precise stoichiometric control and simplified workup compared to gaseous chlorine, making it ideal for pilot-plant implementation.

Part 2: Scientific Rationale & Route Selection

Retrosynthetic Analysis

The target molecule, 3-Chloro-4-ethylbenzoic acid, contains a trisubstituted benzene ring with carboxylic acid and ethyl groups in a para relationship, and a chlorine atom meta to the acid.

Directing Group Logic:

-

Ethyl Group (-CH₂CH₃): A moderate activator and ortho/para director.[1]

-

Carboxylic Acid (-COOH): A strong deactivator and meta director.[1]

In 4-ethylbenzoic acid, the positions ortho to the ethyl group (C3 and C5) are also meta to the carboxylic acid (C1).[1] This creates a cooperative directing effect , making the C3 position highly activated and regiochemically favored for electrophilic aromatic substitution (EAS).[1]

Route Comparison

| Route | Methodology | Scale-Up Viability | Verdict |

| A | Chlorination of 4-Ethylbenzoic Acid | High. Single step.[1] High regioselectivity.[1] Cheap starting material.[1] | Selected |

| B | Oxidation of 3-Chloro-4-ethyltoluene | Medium. Requires selective oxidation of methyl vs. ethyl group (difficult).[1] | Rejected |

| C | Sandmeyer (from 3-Amino-4-ethylbenzoic acid) | Low. Multi-step (Nitration -> Reduction -> Diazotization).[1] Hazardous waste.[1] | Rejected |

Part 3: Visualizing the Workflow

The following diagrams illustrate the reaction pathway and the process engineering setup required for safe scale-up.

Figure 1: Reaction Scheme & Mechanism

Caption: Regioselective chlorination of 4-ethylbenzoic acid. The cooperative directing effects of the ethyl and carboxyl groups favor substitution at the 3-position.[1]

Figure 2: Pilot Scale Process Flow

Caption: Process flow diagram emphasizing gas scrubbing and controlled quenching, critical for managing SO2Cl2 scale-up hazards.

Part 4: Detailed Experimental Protocol

Scale: 1.0 kg Input (Pilot Simulation) Target Yield: >85% Purity: >98% (HPLC)

Reagents & Materials

| Reagent | CAS No.[1][2][3] | Mass/Vol | Equiv.[1] | Role |

| 4-Ethylbenzoic Acid | 619-64-7 | 1.00 kg | 1.0 | Substrate |

| Sulfuryl Chloride | 7791-25-5 | 0.99 kg (595 mL) | 1.1 | Chlorinating Agent |

| Acetic Acid (Glacial) | 64-19-7 | 5.0 L | 5.0 vol | Solvent |

| Iron(III) Chloride | 7705-08-0 | 10.0 g | 1 wt% | Lewis Acid Catalyst |

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

-

Equip a 10-L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

-

Critical Safety: Connect the condenser outlet to a caustic scrubber (10% NaOH) to neutralize HCl and SO₂ off-gases.[1]

-

Charge 4-Ethylbenzoic Acid (1.0 kg) and Glacial Acetic Acid (5.0 L) into the reactor.

-

Start stirring (150-200 RPM) and heat the mixture to 40°C to ensure complete dissolution.

-

Add Iron(III) Chloride (10.0 g) . The solution will turn a dark reddish-brown.[1]

Step 2: Controlled Chlorination

-

Charge Sulfuryl Chloride (0.99 kg) into the addition funnel.

-

Addition: Add SO₂Cl₂ dropwise over 2–3 hours .

-

Process Control: Maintain internal temperature between 45°C and 55°C . The reaction is endothermic initially but gas evolution can cause foaming; control addition rate to manage off-gassing.[1]

-

-

Reaction Phase: After addition is complete, ramp temperature to 60°C and hold for 2–4 hours.

-

IPC (In-Process Control): Sample reaction mixture for HPLC.

-

Specification: <2.0% unreacted starting material.[1] If high, add 0.1 eq SO₂Cl₂ and stir for 1 hour.

-

Step 3: Workup & Isolation

-

Cool the reaction mass to 20°C .

-

Prepare a second vessel with 10 kg of Crushed Ice/Water .

-

Slowly transfer the reaction mass into the ice water with vigorous stirring. The product will precipitate as a white to off-white solid.[1]

-

Stir the slurry for 1 hour at 0–5°C to maximize yield.

-

Filtration: Filter the solid using a centrifuge or Büchner funnel.[1]

-

Washing: Wash the wet cake with Water (3 x 2 L) to remove residual acetic acid and catalyst.[1] Check filtrate pH; wash until neutral (pH 6-7).

Step 4: Purification (Recrystallization) [1]

-

Transfer the wet cake to a clean reactor.

-

Add Ethanol/Water (80:20 v/v) (approx. 3-4 L). Heat to reflux (approx. 80°C) until fully dissolved.[1]

-

Cooling Crystallization: Cool slowly to 20°C over 4 hours, then to 0°C for 1 hour.

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Part 5: Analytical Controls & Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water + 0.1% H3PO4) |

| Melting Point | 158°C – 162°C (Predicted*) | Capillary Method |

| 1H NMR | Consistent with structure | 500 MHz, DMSO-d6 |

Key NMR Signals (Predicted):

-

δ 12.8 (s, 1H): Carboxylic acid -COOH.[1]

-

δ 7.9 (d, 1H): Aromatic H (C2, ortho to acid/Cl).[1]

-

δ 7.8 (dd, 1H): Aromatic H (C6, ortho to acid).[1]

-

δ 7.5 (d, 1H): Aromatic H (C5, ortho to ethyl).[1]

-

δ 2.7 (q, 2H): Ethyl -CH₂-.[1]

-

δ 1.2 (t, 3H): Ethyl -CH₃.[1]

*Note: Melting point should be empirically verified as literature values for this specific isomer are scarce compared to the methyl analogue.[1]

Part 6: Safety & Hazard Analysis

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, reacts violently with water to release HCl and H₂SO₄.[1] Must be handled in a fume hood or closed reactor system.[1]

-

Exotherm/Gas Evolution: The reaction generates significant volumes of SO₂ and HCl gas.[1] Scrubber sizing is critical for scale-up.[1]

-

Acetic Acid: Flammable and corrosive.[1] Ensure proper grounding of equipment.

References

-

Regioselectivity in Electrophilic Aromatic Substitution

-

Chlorination Methodology (Analogous Protocols)

-

Sulfuryl Chloride Reactivity

-

Starting Material Data

Sources

- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 8. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Understanding the Chlorination of 4-Ethylbenzoic Acid

Introduction

Chlorinated benzoic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The precise introduction of chlorine atoms onto the aromatic ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 4-Ethylbenzoic acid, a readily available starting material, presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its two substituents. This document provides a detailed exploration of the reaction mechanism governing the chlorination of 4-ethylbenzoic acid, alongside practical, field-tested protocols for its execution and analysis. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this important transformation.

Theoretical Framework: The Mechanism of Electrophilic Aromatic Substitution

The chlorination of 4-ethylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core principle of EAS involves the attack of an electron-rich aromatic ring on a strong electrophile, leading to the substitution of a hydrogen atom on the ring.[1][3] The reaction proceeds through a two-step mechanism: the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[1]

The Role of the Lewis Acid Catalyst

While molecular chlorine (Cl₂) is an electrophile, it is generally not reactive enough to engage with the deactivated ring of benzoic acid derivatives without a catalyst.[3][4] A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to activate the chlorine molecule.[3][5] The Lewis acid coordinates with one of the chlorine atoms, polarizing the Cl-Cl bond and creating a highly electrophilic chlorine species (Cl⁺), often represented as a complex like Cl-Cl-FeCl₃.[3][6] This "activated" electrophile is then susceptible to attack by the nucleophilic benzene ring.[4]

Directing Effects of Substituents

The regioselectivity of the chlorination—that is, the position at which the chlorine atom is introduced—is dictated by the electronic properties of the substituents already present on the benzene ring.[7] In the case of 4-ethylbenzoic acid, we have two competing groups:

-

The Ethyl Group (-CH₂CH₃): An alkyl group, the ethyl substituent is an activating group and an ortho-, para- director.[8][9] It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles.[7] It directs incoming electrophiles to the positions ortho and para to itself.

-

The Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta- director.[7][9] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive.[7] It directs incoming electrophiles to the meta position.

In 4-ethylbenzoic acid, the para position is already occupied by the ethyl group. The ethyl group, being an ortho-, para- director, will direct the incoming chlorine to the positions ortho to it (positions 3 and 5). The carboxyl group, a meta-director, will also direct the incoming chlorine to the positions meta to it (positions 3 and 5). Therefore, both substituents work in concert to direct the chlorination to the 3-position (and the equivalent 5-position).

Caption: General workflow for the chlorination of 4-ethylbenzoic acid.

Experimental Protocols

The following protocols are provided as a starting point for the laboratory synthesis of 3-chloro-4-ethylbenzoic acid. As with any chemical reaction, optimization of conditions may be necessary to achieve the desired yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Ethylbenzoic Acid | ≥98% | Sigma-Aldrich | |

| Thionyl Chloride | ≥99% | Acros Organics | Caution: Corrosive and reacts violently with water. |

| Ferric Chloride (anhydrous) | ≥98% | Alfa Aesar | Store in a desiccator. |

| Chlorine Gas | High Purity | Praxair | Use with appropriate gas handling equipment. |

| Dichloromethane (anhydrous) | ≥99.8% | Fisher Scientific | |

| Hydrochloric Acid (concentrated) | ACS Grade | VWR | |

| Sodium Bicarbonate | ACS Grade | EMD Millipore | |

| Sodium Sulfate (anhydrous) | ACS Grade | J.T. Baker |

Protocol 1: Chlorination using Thionyl Chloride and a Lewis Acid Catalyst

This method is a common and effective way to achieve chlorination.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-ethylbenzoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane as the solvent.

-

Catalyst Addition: Carefully add anhydrous ferric chloride (0.1 equivalents) to the suspension.

-

Chlorinating Agent: Slowly add thionyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding the mixture to ice-cold water.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Chlorination with Chlorine Gas

This protocol requires specialized equipment for handling chlorine gas.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and a condenser connected to a scrubber, dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (0.05 equivalents).

-

Chlorine Gas Introduction: Bubble chlorine gas through the solution at a controlled rate.[10]

-

Temperature Control: Maintain the reaction temperature as determined by preliminary optimization studies.

-

Reaction Monitoring: Monitor the reaction by GC-MS or HPLC.

-

Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.

-

Product Isolation: Precipitate the product by adding the reaction mixture to cold water.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system.

Caption: Experimental workflow for the chlorination of 4-ethylbenzoic acid.

Safety Precautions

Chlorination reactions should be conducted with strict adherence to safety protocols.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Fume Hood: All manipulations involving chlorine gas, thionyl chloride, and chlorinated solvents must be performed in a well-ventilated chemical fume hood.[13]

-

Handling of Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Chlorine gas is toxic and a strong respiratory irritant.[12] Ensure proper handling and storage procedures are followed.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient catalyst or chlorinating agent. | Increase the equivalents of the catalyst and/or chlorinating agent. |

| Low reaction temperature. | Increase the reaction temperature. | |

| Formation of Byproducts | Over-chlorination. | Reduce the reaction time or the amount of chlorinating agent. |

| Side-chain chlorination. | Conduct the reaction in the dark to avoid radical-initiated side-chain reactions. | |

| Difficult Purification | Impurities in starting material. | Ensure the purity of the 4-ethylbenzoic acid before starting the reaction. |

Conclusion

The chlorination of 4-ethylbenzoic acid is a well-understood electrophilic aromatic substitution reaction where the directing effects of the ethyl and carboxyl groups align to favor substitution at the 3-position. The successful execution of this reaction relies on the appropriate use of a Lewis acid catalyst and careful control of reaction conditions. The protocols and insights provided in this document serve as a comprehensive guide for researchers to safely and efficiently synthesize chlorinated 4-ethylbenzoic acid derivatives for applications in drug discovery and materials science.

References

- ChemicalBook. (n.d.). 4-Ethylbenzoic acid | 619-64-7.

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

- ChemTalk. (n.d.). Directing Effects.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.

- ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives.

- Google Patents. (n.d.). US3681446A - Process for the production of para-chloro-benzoic acid.

- Guidechem. (n.d.). What is the synthesis route of 4-Chlorobenzoic acid?.

- Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.

- Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

- Organic Syntheses. (n.d.). Pentachlorobenzoic acid.

- Journal of Basic Sciences. (2024, December 4). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a.

- YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!.

- MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- ResearchGate. (2025, August 6). The chlorination of 4-amino-2-hydroxy-benzoic acid.

- Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).

- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.

- PrepChem.com. (n.d.). Synthesis of 3-chlorobenzoic acid.

- ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

- YouTube. (2024, June 6). Chlorination safety.

- YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid.

- ACS Publications. (n.d.). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.

- JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.

- Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation.

- MDPI. (n.d.). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.

- ResearchGate. (2025, August 10). Safety of chlorine production and chlorination processes.

- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jove.com [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Directing Effects | ChemTalk [chemistrytalk.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 11. icheme.org [icheme.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

improving the yield of 3-Chloro-4-ethylbenzoic acid synthesis

Technical Support Center: 3-Chloro-4-ethylbenzoic Acid Synthesis

Subject: Optimization of Yield and Purity for 3-Chloro-4-ethylbenzoic Acid (CAS: 3-Chloro-4-ethylbenzoic acid analogues) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary & Route Selection

The synthesis of 3-Chloro-4-ethylbenzoic acid presents a classic challenge in electrophilic aromatic substitution: balancing regioselectivity (directing the chlorine to the 3-position) against chemoselectivity (preventing radical chlorination of the ethyl group).[1][2]

We recommend two distinct workflows based on your laboratory's constraints:

-

Workflow A (Direct Chlorination): Highest throughput and atom economy.[1] Best for scale-up, provided radical scavengers are used.[2]

-

Workflow B (Nitration-Sandmeyer): Highest purity.[1] Recommended if the 2-chloro isomer is persistent or if benzylic chlorination is uncontrollable in your setup.[1][2]

Synthesis Decision Matrix

Caption: Decision tree for selecting the optimal synthetic pathway based on purity vs. yield requirements.

Workflow A: Direct Chlorination (The "Yield" Route)[1]

This method utilizes the directing effects of the substituents.[1][2] The carboxyl group (-COOH) is meta-directing, and the ethyl group (-Et) is ortho/para-directing.[1][2] Position 3 is meta to the carboxyl and ortho to the ethyl group, making it the electronically favored site for electrophilic attack.[1][2]

Common Failure Point: Radical chlorination of the ethyl chain (benzylic position) due to light exposure or excessive temperature.[1]

Optimized Protocol

-

Dissolution: Dissolve 4-ethylbenzoic acid (1.0 eq) in 1,2-dichloroethane (DCE) or glacial acetic acid.

-

Catalyst Addition: Add anhydrous

(0.05 eq) and a catalytic trace of Iodine ( -

Chlorination: Sparge

gas (1.05 eq) slowly or add N-Chlorosuccinimide (NCS) (1.1 eq) in portions.-

CRITICAL: Perform in total darkness (wrap flask in foil) to prevent free-radical chlorination of the ethyl group [1].[1]

-

Temperature: Maintain 15–20°C. Do not exceed 30°C.

-

-

Quench: Pour mixture into ice water containing sodium bisulfite (to quench excess oxidants).

-

Purification: Recrystallize from Ethanol/Water (80:20).

Troubleshooting Guide: Direct Chlorination

| Symptom | Probable Cause | Corrective Action |

| Impurity at ~5% (NMR: Quartet at 5.1 ppm) | Benzylic Chlorination: Radical attack on the ethyl group ( | 1. Wrap reactor in aluminum foil.2. Add a radical scavenger (e.g., BHT) if using NCS.3. Lower reaction temperature to <10°C. |

| Low Conversion (<70%) | Wet Reagents: Water deactivates the Lewis Acid catalyst.[1][2] | Ensure |

| Formation of Dichlorinated Product | Over-chlorination: Excess | Stop reaction at 95% conversion (monitor via HPLC). Do not aim for 100% conversion; unreacted starting material is easier to remove than dichlorinated byproducts.[2] |

| Pink/Red Color in Product | Iron Residues: Incomplete removal of catalyst.[1][2] | Wash the organic layer with 1M HCl followed by EDTA solution during workup to chelate iron.[1][2] |

Workflow B: The Nitration-Sandmeyer Sequence (The "Purity" Route)[1]

If direct chlorination yields inseparable isomers, this 3-step sequence is the industry standard for high-purity pharmaceutical intermediates.[1][2]

Step-by-Step Protocol

Step 1: Regioselective Nitration

-

Reagents: Fuming

in concentrated -

Conditions: 0°C to 5°C.[1]

-

Mechanism: The directing effects of -COOH and -Et synergistically direct the nitro group to position 3.[1][2]

-

Yield Target: >90% 3-nitro-4-ethylbenzoic acid.

Step 2: Reduction

-

Reagents:

(1 atm) with Pd/C (5%) in Methanol OR Iron powder/NH4Cl in Ethanol/Water (Bechamp reduction). -

Note: Iron reduction is cheaper and avoids defluorination if fluorine substituents were present (not applicable here, but good practice).[1][2]

Step 3: Sandmeyer Reaction (The Critical Step) [1]

-

Diazotization: Suspend 3-amino-4-ethylbenzoic acid in dilute HCl. Cool to 0–5°C . Add

(1.1 eq) dropwise.[1] -

Substitution: Transfer the cold diazonium salt solution into a solution of freshly prepared

(1.2 eq) in conc. HCl. -

Workup: The product precipitates upon cooling/dilution.[1][2][5]

Troubleshooting Guide: Sandmeyer Reaction

| Symptom | Probable Cause | Corrective Action |

| Violent gas evolution / Foaming | Thermal Decomposition: Diazonium salt became too warm (>10°C) before reacting with CuCl.[1] | Maintain internal temperature <5°C during diazotization.[1] Add |

| Low Yield (Phenol formation) | Hydrolysis: Diazonium reacted with water instead of chloride.[1] | Increase concentration of HCl in the CuCl solution.[1][2] The chloride ion must outcompete water as the nucleophile [2].[1][2] |

| Tarry/Black Product | Azo Coupling: Diazonium salt coupled with unreacted amine.[1] | Ensure excess acid is present during diazotization.[1][2] Add nitrite slowly to ensure no free amine remains before warming.[1] |

FAQ: Specific User Scenarios

Q: I am seeing a persistent impurity at retention time 1.1 RRT (Relative Retention Time). What is it? A: In the direct chlorination route, this is likely 2-chloro-4-ethylbenzoic acid .[1][2] While the 3-position is favored, the 2-position is somewhat activated by the ethyl group (ortho) despite being ortho to the bulky carboxyl.[1][2]

-

Fix: Recrystallize using Toluene rather than Ethanol.[1][2] The 2-chloro isomer is generally more soluble in non-polar solvents, allowing the 3-chloro product to precipitate pure.[1][2]

Q: Can I use bleach (NaOCl) and HCl instead of Chlorine gas?

A: Yes, generating

Q: Why is the melting point of my Sandmeyer product lower than reported (Reported: ~158-160°C)? A: This usually indicates incomplete removal of the copper salts or the presence of the phenol byproduct (3-hydroxy-4-ethylbenzoic acid).[1][2]

-

Fix: Perform an acid-base extraction.[1][4] Dissolve product in 1M NaOH (product dissolves, copper salts precipitate

Filter). Then acidify filtrate with HCl. If phenol is suspected, wash the solid with cold chloroform (phenol is more soluble).[1][2]

References

-

Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Chapter 11: Aromatic Substitution, Electrophilic). [1]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Section 6.7: Substitution of the Diazonium Group).

-

European Patent Office. (1987).[1] Method for the production of 4-(2'-chloroethyl)benzoic acid (EP0272501B1).[1] (Cited for context on chlorination conditions and side reactions of ethyl-benzoic derivatives).

-

PubChem. (n.d.).[1][7][8] 3-Chloro-4-ethylbenzoic acid Compound Summary. National Library of Medicine.[1][2] [1]

Sources

- 1. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 4. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 5. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. 3-Chloro-4-ethylphenol | C8H9ClO | CID 18419379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethyltoluene - Wikipedia [en.wikipedia.org]

Technical Support Center: Isolation of 3-Chloro-4-ethylbenzoic Acid

Ticket ID: #ISO-3C4EBA-001 Subject: Work-up and Purification Protocol for 3-Chloro-4-ethylbenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

Welcome to the Purification Support Hub. You are isolating 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1).[1][2][3] This guide treats the isolation not merely as a "recipe" but as a chemically logical separation based on the molecule's specific physicochemical properties.

Compound Profile

| Property | Value / Characteristic | Implication for Work-up |

| Structure | Benzoic acid core, 3-Cl (EWG), 4-Et (EDG) | Acidic: |

| Solubility | Lipophilic (Ethyl group) | Soluble in EtOAc, DCM, Et₂O.[1][2] Low water solubility at neutral pH.[1][2] |

| State | Solid (Likely MP > 100°C) | Prone to "oiling out" if solvent traces remain or if impure.[2][5] |

| Key Impurities | Neutral organics, Inorganic salts | Removable via the "Acid-Base Swing" method.[1][2] |

Core Directive: The "Acid-Base Swing" Protocol[1][2]

The most robust method for isolating this compound is the Acid-Base Swing .[1] This utilizes the reversible deprotonation of the carboxylic acid to switch its solubility between organic and aqueous phases, effectively "washing" away non-acidic impurities.[1][2]

Phase A: The Extraction (Isolation)[5]

Reagents Required:

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

-

Base: 1M NaOH (preferred) or saturated NaHCO₃.[2]

Step-by-Step Procedure:

-

Dissolution: Dissolve your crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).

-